

MEGA-10 in micellar electrokinetic chromatography

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Compound Focus: Decanoyl N-methylglucamide

CAS No.: 85261-20-7

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MEKC Theoretical Background

Micellar Electrokinetic Chromatography (MEKC) is a mode of Capillary Electrophoresis (CE) that separates neutral and charged analytes based on their differential partitioning between the aqueous buffer phase and a pseudo-stationary micellar phase [1] [2]. The technique was first introduced by Terabe et al. in 1984-1985 [1] [2].

The separation mechanism relies on the interaction between analytes and micelles formed by a surfactant (e.g., Sodium Dodecyl Sulphate, SDS) added to the background electrolyte at a concentration above its critical micellar concentration (CMC) [1]. The retention factor (k) in MEKC can be described as:

$$k = (t_r - t_0) / [t_0 (1 - (t_r / t_{mc}))]$$

Where t_r is the analyte retention time, t_0 is the retention time of an unretained solute, and t_{mc} is the retention time of the micelle [2].

Detailed MEKC Protocol for Antihyperlipidemic Drugs

This protocol is adapted from a published method for the simultaneous determination of Ezetimibe (EZE), Atorvastatin (ATO), Rosuvastatin (ROS), and Simvastatin (SIM) [3].

Materials and Reagents

- **Analytes:** Ezetimibe, Atorvastatin, Rosuvastatin, Simvastatin.
- **Chemicals:** Borate buffer salts, Sodium Dodecyl Sulphate (SDS), HPLC-grade Acetonitrile and Methanol, Sodium Hydroxide.
- **Equipment:** Agilent 7100 series Capillary Electrophoresis system or equivalent, equipped with a Diode Array Detector (DAD) and data handling software. A deactivated fused silica capillary (58.5 cm total length, 50 cm effective length, 50 μm internal diameter).

Preparation of Solutions

- **Background Electrolyte (BGE):** 0.025 M Borate buffer, pH 9.2, containing 0.025 M SDS and 10% (v/v) Acetonitrile.
 - Dissolve 309 mg boric acid and 100 mg sodium hydroxide in 100 mL distilled water. Check and adjust pH to 9.2.
 - Add 722 mg of SDS to 100 mL of the borate buffer and sonicate for 10 minutes until fully dissolved.
 - Mix 90 parts of the SDS-borate solution with 10 parts of HPLC-grade Acetonitrile.
- **Standard Stock Solutions (1000 $\mu\text{g/mL}$):** Independently prepare stock solutions of EZE, ATO, ROS, and SIM in HPLC-grade methanol.
- **Working Standard Solutions (10–100 $\mu\text{g/mL}$):** Dilute stock solutions with a mixture of methanol and distilled water (final composition: 30% methanol) to prevent precipitation of EZE and SIM.

Instrumentation and Separation Conditions

- **Capillary:** Fused silica, 58.5 cm (50 cm effective length) \times 50 μm ID
- **Detection:** DAD; 243 nm for ATO and ROS, 237 nm for EZE and SIM
- **Background Electrolyte:** 0.025 M Borate buffer (pH 9.2) with 0.025 M SDS and 10% (v/v) ACN
- **Injection:** Hydrodynamic, 50 mbar for 10 s
- **Voltage:** 30 kV
- **Temperature:** Controlled (specific temperature not stated in source)
- **Analysis Time:** ~10 min

Capillary Conditioning Protocol

- **Initial Rinse (Daily):** Flush with 0.5 M NaOH for 15 min, then with water for 15 min.

- **Pre-run Conditioning:** Before each sequence, flush with:
 - 0.1 M NaOH for 300 s.
 - Wait for 150 s.
 - Water for 300 s.
 - Running BGE for 600 s.
- **Between-injection Rinse:** Flush with running BGE for a couple of minutes.

Sample Preparation: Tablet Dosage Forms

- Weigh and finely powder seven tablets.
- Transfer an amount of powder equivalent to 25 mg of EZE and 25 mg of the respective statin into a 25 mL volumetric flask.
- Add about 15 mL of methanol, sonicate for 15 minutes, and cool.
- Filter the solution, washing the residue with 2 × 3 mL methanol.
- Combine filtrate and washings, and dilute to volume with methanol.
- Further dilute an aliquot to a final concentration within the 10–100 µg/mL range, ensuring the final solution contains approximately 30% methanol.

Method Performance and Validation Data

The method was validated according to ICH guidelines [3].

Table 1: Analytical Performance Characteristics of the MEKC Method

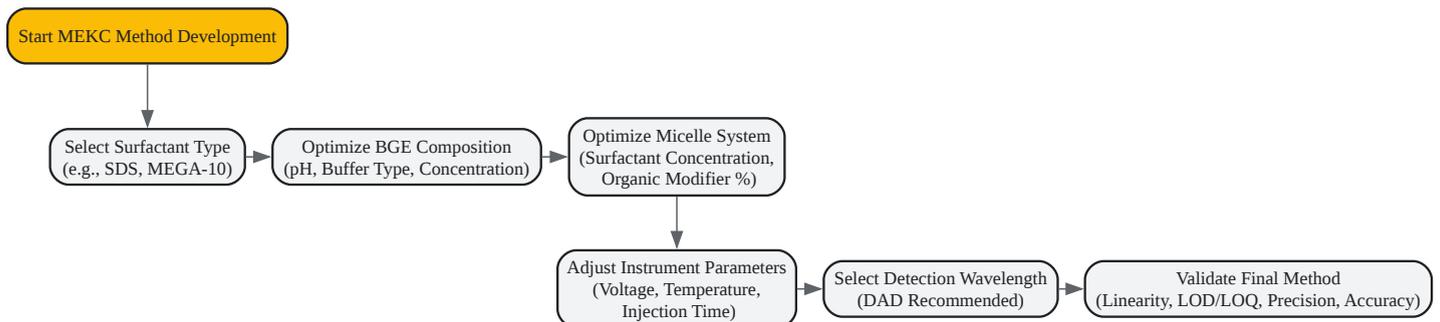
Analyte	Linear Range (µg/mL)	Correlation Coefficient (r)	LOD (µg/mL)	LOQ (µg/mL)	Migration Time (min)
ROS	10 - 100	≥ 0.9993	0.52	1.73	4.12
ATO	10 - 100	≥ 0.9993	0.75	2.50	5.42
EZE	10 - 100	≥ 0.9993	0.42	1.40	8.23
SIM	10 - 100	≥ 0.9993	0.64	2.13	8.74

Table 2: Key Advantages and Comparison of MEKC with HPLC and GC [2]

Technique	Resolution	Sample Consumption	Analysis Time	Analyte Range
MEKC	High	Low	Fast	Wide (neutral/charged)
HPLC	High	High	Moderate	Wide
GC	High	Low	Fast	Volatile compounds

MEKC Method Development Workflow

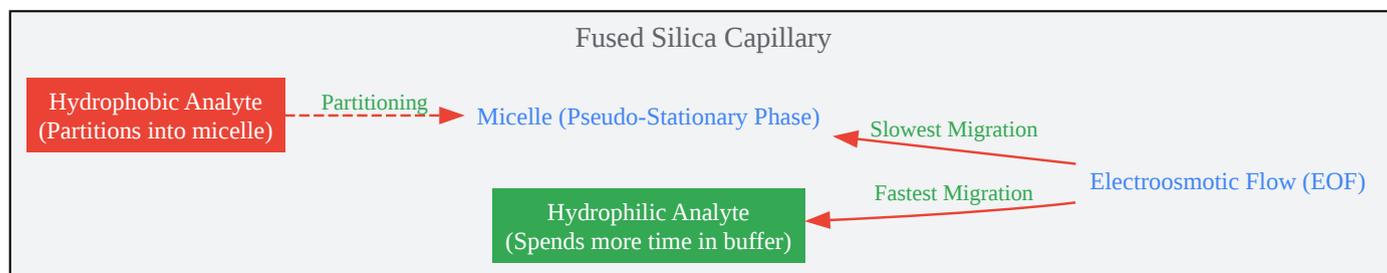
The following diagram outlines a logical, step-by-step strategy for developing and optimizing a MEKC method.



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MEKC Separation Mechanism

This diagram illustrates the core principle of MEKC separation, showing the differential partitioning of analytes between the aqueous buffer and the micellar phase.



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Application Notes and Troubleshooting

- **Greenness and Whiteness:** This MEKC protocol was designed with Green Analytical Chemistry (GAC) and White Analytical Chemistry (WAC) principles in mind. It consumes minimal solvents, produces little waste, and is efficient and economical [3].
- **Handling Hydrophobic Analytes:** For very hydrophobic drugs ($\log P > 10$), Microemulsion Electrokinetic Chromatography (MEEKC), which uses an oil-core microemulsion as the pseudo-stationary phase, can offer better separation and a more flexible elution window [1].
- **Robustness:** To ensure reproducibility, refill buffer vials after every 5 sequential runs. Calibrating with a standard mixture before each measurement series is advisable to account for potential variability, especially when changing capillaries [1].

Conclusion

This MEKC protocol provides a rapid, sensitive, and sustainable analytical platform for the simultaneous quantitation of multiple antihyperlipidemic drugs. Its adherence to green and white chemistry principles makes it suitable for routine analysis in quality control laboratories. While this specific method uses SDS, the general workflow and principles can be adapted for other surfactants like MEGA-10.

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